MK-5108
Vue d'ensemble
Description
MK-5108 est une nouvelle petite molécule qui agit comme un inhibiteur hautement sélectif de la kinase Aurora-A. La kinase Aurora-A est une kinase sérine/thréonine qui joue un rôle essentiel dans la régulation de la mitose, y compris la maturation des centrosomes, l'assemblage du fuseau et l'alignement des chromosomes . La surexpression de la kinase Aurora-A est fréquemment observée dans divers cancers humains, ce qui en fait une cible potentielle pour les thérapies anticancéreuses .
Applications De Recherche Scientifique
MK-5108 has significant scientific research applications, particularly in the field of cancer therapy. It has shown potent antitumor activity in preclinical studies involving various cancer types, including breast, cervical, colorectal, ovarian, and pancreatic cancers . This compound is currently being tested in clinical trials as a single agent or in combination with existing taxane therapies such as docetaxel . Additionally, it is used in research to study the role of Aurora-A kinase in mitosis and its potential as a therapeutic target .
Mécanisme D'action
Target of Action
MK-5108 is a potent inhibitor of Aurora A kinase (AURKA) . AURKA belongs to the family of serine/threonine kinases, which are necessary for cell division processes via regulation of mitosis . AURKA shows significantly higher expression in cancer tissues than in normal control tissues for multiple tumor types .
Mode of Action
This compound acts as a competitive inhibitor of Aurora A kinase. It binds to the ATP binding pocket of the enzyme, preventing ATP from binding. This disrupts the normal function of Aurora A, leading to cell cycle arrest and ultimately cell death in cancer cells.
Biochemical Pathways
AURKA-mediated phosphorylation can regulate the functions of AURKA substrates, some of which are mitosis regulators, tumor suppressors, or oncogenes . Enrichment of AURKA-interacting proteins with KEGG pathway and GO analysis have demonstrated that these proteins are involved in classic oncogenic pathways . This compound induces cell cycle arrest by affecting the NF-ĸB pathway .
Result of Action
This compound inhibits the growth of human tumor cell lines in culture and in different xenograft models . It induces G2/M accumulation, polyploidy, and apoptosis (increased sub-G1/PARP cleavage) . Levels of Aurora A, TACC3, and Plk1 diminish .
Action Environment
The efficacy of this compound can be influenced by the combination with other drugs. For instance, the combination of this compound and docetaxel showed enhanced antitumor activities compared with control and docetaxel alone-treated animals without exacerbating the adverse effects of docetaxel . .
Analyse Biochimique
Biochemical Properties
This compound specifically inhibits Aurora-A kinase in a panel of protein kinase assays . It displays robust selectivity against Aurora-B (220-fold) and Aurora-C (190-fold) in the biochemical assays . This compound also exhibits high selectivity for Aurora-A over a panel of 233 kinases .
Cellular Effects
Inhibition of Aurora-A by this compound in cultured cells induces cell cycle arrest at the G2-M phase . This effect is confirmed by the accumulation of cells with expression of phosphorylated Histone H3 and inhibition of Aurora-A autophosphorylation . This compound also induces phosphorylated Histone H3 in skin and xenograft tumor tissues in a nude rat xenograft model .
Molecular Mechanism
This compound exerts its effects at the molecular level through its potent inhibitory activity against Aurora-A kinase . It inhibits the growth of 14 tumor cell lines with IC50 values between 0.16 and 6.4 μM . It shows antitumor effects alone or in combination with docetaxel in xenografts .
Temporal Effects in Laboratory Settings
This compound has shown to inhibit the growth of human tumor cell lines in culture and in different xenograft models . Furthermore, the combination of this compound and docetaxel showed enhanced antitumor activities compared with control and docetaxel alone-treated animals without exacerbating the adverse effects of docetaxel .
Dosage Effects in Animal Models
This compound has shown antitumor activity in different xenograft models . The combination of this compound and docetaxel showed enhanced antitumor activities compared with control and docetaxel alone-treated animals without exacerbating the adverse effects of docetaxel .
Metabolic Pathways
As an inhibitor of Aurora-A kinase, it is likely to impact pathways regulated by this kinase .
Transport and Distribution
Given its role as an Aurora-A kinase inhibitor, it is likely to be distributed to areas where this kinase is active .
Subcellular Localization
Given its role as an Aurora-A kinase inhibitor, it is likely to localize to areas where this kinase is active .
Méthodes De Préparation
La voie de synthèse implique la préparation de l'acide 4-(3-chloro-2-fluorophénoxy)-1-[(6-(1,3-thiazol-2-ylamino)pyridin-2-yl)méthyl]cyclohexane-1-carboxylique . Les conditions réactionnelles comprennent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de réactifs tels que le tétra-Kemptide et l'adénosine triphosphate (ATP) . Les méthodes de production industrielle impliquent l'optimisation de ces conditions réactionnelles afin d'obtenir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
MK-5108 subit divers types de réactions chimiques, notamment l'inhibition compétitive de la kinase Aurora-A par liaison au site de liaison de l'ATP. Cette inhibition perturbe la fonction normale de la kinase Aurora-A, entraînant un arrêt du cycle cellulaire et, finalement, la mort cellulaire dans les cellules cancéreuses. Les réactifs couramment utilisés dans ces réactions comprennent l'ATP et le tétra-Kemptide . Les principaux produits formés à partir de ces réactions sont l'histone H3 phosphorylée et l'inhibition de l'autophosphorylation d'Aurora-A .
Applications de la recherche scientifique
This compound a des applications significatives en recherche scientifique, en particulier dans le domaine de la thérapie anticancéreuse. Il a montré une activité antitumorale puissante dans des études précliniques impliquant divers types de cancers, notamment les cancers du sein, du col de l'utérus, du côlon-rectum, de l'ovaire et du pancréas . This compound est actuellement testé en essais cliniques en monothérapie ou en association avec des thérapies taxaniques existantes telles que le docétaxel . De plus, il est utilisé en recherche pour étudier le rôle de la kinase Aurora-A dans la mitose et son potentiel en tant que cible thérapeutique .
Mécanisme d'action
This compound exerce ses effets en agissant comme un inhibiteur compétitif de la kinase Aurora-A. Il se lie à la poche de liaison à l'ATP de l'enzyme, empêchant l'ATP de se lier. Cette perturbation de la liaison à l'ATP conduit à l'inhibition de l'activité de la kinase Aurora-A, entraînant un arrêt du cycle cellulaire en phase G2-M et, finalement, induisant la mort cellulaire dans les cellules cancéreuses. Les cibles moléculaires impliquées comprennent la kinase Aurora-A et ses substrats, tels que l'histone H3 phosphorylée .
Comparaison Avec Des Composés Similaires
MK-5108 est unique par sa haute sélectivité pour la kinase Aurora-A par rapport à d'autres kinases, notamment Aurora-B et Aurora-C . Des composés similaires incluent le TAS-119, qui cible également la kinase Aurora-A mais a des effets inhibiteurs supplémentaires sur les voies de la kinase du récepteur de la tropomyosine (TRK) . D'autres composés similaires sont le MLN8054 et le MLN8237, qui sont moins sélectifs pour la kinase Aurora-A par rapport au this compound . L'unicité du this compound réside dans sa sélectivité robuste et son activité antitumorale puissante .
Propriétés
IUPAC Name |
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S/c23-16-4-2-5-17(19(16)24)30-15-7-9-22(10-8-15,20(28)29)13-14-3-1-6-18(26-14)27-21-25-11-12-31-21/h1-6,11-12,15H,7-10,13H2,(H,28,29)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVIRAZGMYMNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026054 | |
Record name | MK-5108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010085-13-8 | |
Record name | MK-5108 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010085138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-5108 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12556 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-5108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-5108 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J407531S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.